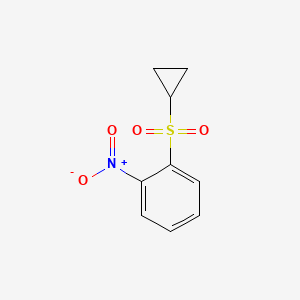
1-(Cyclopropylsulfonyl)-2-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclopropylsulfonyl)-2-nitrobenzene is an organic compound characterized by the presence of a cyclopropylsulfonyl group attached to a nitrobenzene ring
Preparation Methods
The synthesis of 1-(Cyclopropylsulfonyl)-2-nitrobenzene typically involves the following steps:
Sulfonylation: The addition of a sulfonyl group to the cyclopropylated intermediate.
The reaction conditions for these steps often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired transformations occur efficiently .
Chemical Reactions Analysis
1-(Cyclopropylsulfonyl)-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under specific conditions
Common reagents used in these reactions include acids, bases, and metal catalysts. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
1-(Cyclopropylsulfonyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism by which 1-(Cyclopropylsulfonyl)-2-nitrobenzene exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can interact with various enzymes and proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological activities .
Comparison with Similar Compounds
1-(Cyclopropylsulfonyl)-2-nitrobenzene can be compared with other compounds such as:
- 1-(Cyclopropylsulfonyl)-4-nitrobenzene
- 1-(Cyclopropylsulfonyl)-2-aminobenzene
- 1-(Cyclopropylsulfonyl)-2-chlorobenzene
These compounds share similar structural features but differ in the position and nature of substituents on the benzene ring.
Biological Activity
1-(Cyclopropylsulfonyl)-2-nitrobenzene is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C10H10N2O2S
- Molecular Weight : 218.26 g/mol
- IUPAC Name : this compound
The biological activity of this compound can be attributed to its nitro group, which is known to participate in redox reactions. This property allows the compound to exert toxic effects on microorganisms and potentially on cancer cells. The sulfonyl group enhances the compound's ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
Antimicrobial Activity
Research indicates that nitro compounds generally exhibit significant antimicrobial properties. The presence of the nitro group in this compound suggests potential effectiveness against a range of pathogens, including bacteria and fungi. The mechanism involves the generation of reactive oxygen species (ROS) upon reduction of the nitro group, leading to cellular damage and death of microorganisms .
Anticancer Potential
Recent studies have highlighted the role of nitro compounds in cancer therapy. The ability of this compound to induce apoptosis in cancer cells has been observed, making it a candidate for further development as an anticancer agent. The compound's mechanism may involve inhibition of specific enzymes that are crucial for cancer cell survival .
Case Studies and Research Findings
Toxicological Considerations
While this compound shows promising biological activities, its safety profile must be evaluated. Nitro compounds are often associated with genotoxicity and carcinogenicity due to their ability to form reactive intermediates. Careful assessment through preclinical studies is essential to understand the therapeutic window and potential side effects before clinical application .
Properties
Molecular Formula |
C9H9NO4S |
|---|---|
Molecular Weight |
227.24 g/mol |
IUPAC Name |
1-cyclopropylsulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C9H9NO4S/c11-10(12)8-3-1-2-4-9(8)15(13,14)7-5-6-7/h1-4,7H,5-6H2 |
InChI Key |
JLUOXKYOEQJNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















